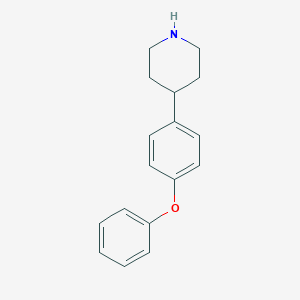
4-(4-苯氧基苯基)哌啶
描述
Synthesis Analysis
The synthesis of 4-(4-Phenoxyphenyl)piperidine involves nucleophilic aromatic substitution reactions, which are pivotal in introducing the piperidine moiety into the aromatic ring. A study by Pietra and Vitali (1972) demonstrated the efficiency of nucleophilic aromatic substitution of the nitro-group in producing piperidine-substituted benzene derivatives, showcasing a methodology potentially applicable to synthesizing 4-(4-Phenoxyphenyl)piperidine by substituting appropriate functional groups and optimizing conditions for the desired product (Pietra & Vitali, 1972).
Molecular Structure Analysis
The molecular structure of 4-(4-Phenoxyphenyl)piperidine is characterized by the presence of a piperidine ring attached to a phenoxyphenyl group. This structure is part of the arylcycloalkylamine class, with pharmacophoric features highlighted in the context of D2-like receptors. Sikazwe et al. (2009) elaborated on the structural characteristics that impact the binding affinity and selectivity towards D2-like receptors, emphasizing the role of the arylalkyl substituents in the pharmacological activity of such compounds (Sikazwe et al., 2009).
科学研究应用
5-羟色胺再摄取抑制:合成了一种近似于氟西汀对映体的叠加分子,与4-(4-苯氧基苯基)哌啶相关,发现其作为5-羟色胺再摄取抑制剂比氟西汀更活跃(Corey, Reichard, & Sarshar, 1993)。
结构表征:合成了1,2,4-三唑的生物活性衍生物,其中包括4-(4-苯氧基苯基)哌啶的一种变体,并进行了结构表征,揭示了分子包装中重要的各种分子间相互作用(Shukla, Mohan, Vishalakshi, & Chopra, 2017)。
标记放射性探针用于σ-1受体:合成了几种卤代的4-(苯氧甲基)哌啶作为潜在的δ受体配体,显示出作为体内σ受体断层研究的探针的有希望的结果(Waterhouse, Mardon, Giles, Collier, & O'Brien, 1997)。
神经保护活性:合成了新型芳基哌啶,包括4-(4-苯氧基苯基)哌啶的衍生物,并显示出对神经元Na+和T型Ca2+通道的强效阻断作用,表现出显著的神经保护活性(Annoura et al., 1999)。
局部麻醉作用:对4-苯基哌啶衍生物的研究显示出强烈的浸润麻醉和抗炎作用,表明其作为浸润麻醉剂的潜力(Igarashi, Sato, Hamada, & Kawasaki, 1983)。
对树樟的生物活性:从树樟中分离出包括哌啶衍生物在内的新化合物,显示出对烟草花叶病毒的抑制活性,表明具有潜在的生物应用(Ni, Shi, Tan, & Chen, 2017)。
聚丙烯共聚物的抗氧化剂:合成了包括1-(3,5-二叔丁基-4-羟基苯基)哌啶在内的某些衍生物,并在聚丙烯共聚物中作为抗氧化剂进行了测试,表现出改善的热稳定性(Desai et al., 2004)。
未来方向
属性
IUPAC Name |
4-(4-phenoxyphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-4-16(5-3-1)19-17-8-6-14(7-9-17)15-10-12-18-13-11-15/h1-9,15,18H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMOLUVQNWNTBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454373 | |
| Record name | 4-(4-phenoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenoxyphenyl)piperidine | |
CAS RN |
181207-55-6 | |
| Record name | 4-(4-phenoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


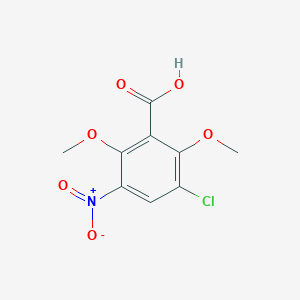
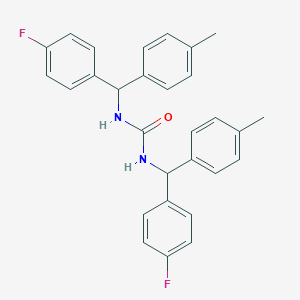
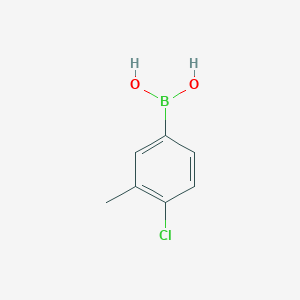
![2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine](/img/structure/B68515.png)
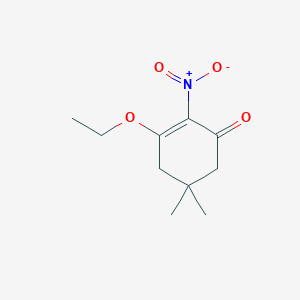
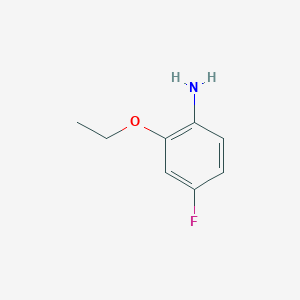
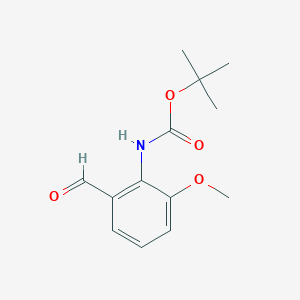
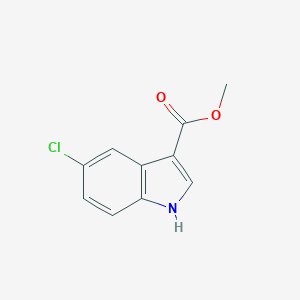
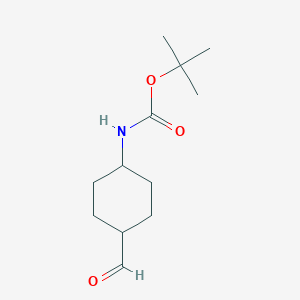
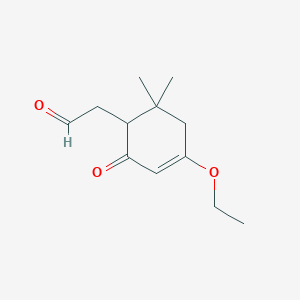



![[1,2,3]Thiadiazolo[4,5-b]pyridine](/img/structure/B68545.png)